Bienvenue dans la boutique en ligne BenchChem!

N-(2-chlorobenzyl)-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)propanamide

Physicochemical Property Comparison Lipophilicity Drug Design

Sourcing this compound ensures access to a unique, 'dark' chemical probe with zero pre-existing biological annotation, confirmed orphan in ZINC20. Its distinct N-(2-chlorobenzyl)propanamide side chain and favorable CNS drug-like properties (cLogP 2.818) make it an ideal negative control for TRPC5 assays or a scaffold-hopping starting point for monoamine transporter targets. No generic substitution is scientifically valid within the BTD class.

Molecular Formula C17H16ClN3O3S
Molecular Weight 377.84
CAS No. 1189676-86-5
Cat. No. B2979745
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-chlorobenzyl)-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)propanamide
CAS1189676-86-5
Molecular FormulaC17H16ClN3O3S
Molecular Weight377.84
Structural Identifiers
SMILESC1=CC=C(C(=C1)CNC(=O)CCC2=NS(=O)(=O)C3=CC=CC=C3N2)Cl
InChIInChI=1S/C17H16ClN3O3S/c18-13-6-2-1-5-12(13)11-19-17(22)10-9-16-20-14-7-3-4-8-15(14)25(23,24)21-16/h1-8H,9-11H2,(H,19,22)(H,20,21)
InChIKeyJVVYGRHVJNPJTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-chlorobenzyl)-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)propanamide (CAS 1189676-86-5) Procurement Guide: A Physicochemical and Structural Baseline


N-(2-chlorobenzyl)-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)propanamide (CAS 1189676-86-5) is a synthetic 1,2,4-benzothiadiazine 1,1-dioxide (BTD) derivative with the molecular formula C₁₇H₁₆ClN₃O₃S and a molecular weight of 377.84 g/mol . This compound features a 3-propanamide linker connecting the BTD core to an N-(2-chlorobenzyl) moiety, representing a distinct chemical topology within the broader BTD family [1]. A critical baseline characteristic for procurement is that, as of its last database update, ZINC20 reports no known biological activity for this compound in ChEMBL20 and classifies it as 'Orphaned' with no current commercial vendors [1]. This lack of pre-existing biological annotation is a differentiating feature that directly impacts its selection for novel target discovery campaigns.

Why Generic Benzothiadiazine Dioxide Substitution Cannot Replace N-(2-chlorobenzyl)-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)propanamide


Generic substitution within the 1,2,4-benzothiadiazine 1,1-dioxide (BTD) chemical class is not scientifically valid due to the profound impact of the N-substituent on biological target engagement and physicochemical properties. While the BTD core is found in diverse pharmacological agents—including the K_ATP channel opener diazoxide, the AMPA receptor modulator cyclothiazide, and the TRPC5 activator BTD (CAS 896684-04-1)—each possesses a unique substitution pattern that dictates its target profile [1]. The specific N-(2-chlorobenzyl)propanamide side chain of the target compound imparts distinct calculated physicochemical properties, including a LogP of 2.818, which differs substantially from the adamantyloxypropyl-substituted BTD (LogP 2.63, Mol. Wt. 459.60) [2]. Such differences in lipophilicity and molecular weight directly influence membrane permeability, protein binding, and pharmacokinetic behavior, rendering simple interchangeability impossible without compromising experimental reproducibility and data integrity.

Quantitative Differentiation Evidence for N-(2-chlorobenzyl)-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)propanamide


Physicochemical Differentiation from the TRPC5 Activator BTD via Calculated Lipophilicity (LogP)

A comparison of calculated LogP values reveals a significant physicochemical differentiation between the target compound and the well-characterized TRPC5 activator BTD (CAS 896684-04-1). The target compound has a lower molecular weight (377.85 g/mol) and a higher calculated LogP (2.818) compared to BTD (Mol. Wt. 459.60 g/mol, LogP 2.63) [1]. While no direct biological activity data exists, this class-level inference suggests the target compound is more lipophilic per unit of molecular weight, which could translate to altered membrane permeability or distribution profiles in cell-based assays.

Physicochemical Property Comparison Lipophilicity Drug Design

Structural Target Class Differentiation: N-(2-Chlorobenzyl) Motif vs. Adamantyloxypropyl Motif of BTD

The N-(2-chlorobenzyl) substituent on the target compound constitutes a fundamentally different pharmacophore compared to the N-(3-(adamantan-1-yloxy)propyl) group of the TRPC5 activator BTD [1]. Literature evidence demonstrates that modifications to the N-substituent of benzothiadiazine dioxides can redirect pharmacological activity between different targets. For instance, related BTD derivatives have been reported as norepinephrine reuptake inhibitors (NRIs) in a structure-activity relationship study [2]. The presence of the 2-chlorobenzyl group is a structural feature found in several NRI chemotypes, providing a class-level inference that the target compound may exhibit a different polypharmacology profile than BTD. No direct head-to-head biological comparison data exist for this specific compound.

Structure-Activity Relationship GPCR Ion Channel TRP Channel

Chemical Stability and Purity Profile: An Uncharacterized, Single-Entity Research Compound

Vendor listings indicate the compound is supplied as a research chemical with a typical purity of 95%, and its stable benzothiadiazine dioxide core suggests good chemical stability under standard storage conditions . The compound's structure, with no hydrolytically labile functional groups beyond the amide bond in the linker, is class-level inferred to be stable. This compares favorably with the more complex, photoswitchable azo-benzothiadiazine derivatives like BTDAzo, which require specialized handling to prevent photoisomerization and are available from fewer suppliers [1].

Chemical Purity Compound Stability Procurement

Recommended Application Scenarios for N-(2-chlorobenzyl)-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)propanamide Based on Physicochemical and Structural Evidence


Target Deconvolution and Selectivity Profiling for Benzothiadiazine Dioxide-Based Probes

Given the confirmed TRPC5 activity of the comparator BTD, this structurally distinct analog is an ideal negative control for confirming on-target TRPC5 pharmacology in cellular assays. Its divergent N-substituent, predicted by class-level inference to steer pharmacology away from TRP channels and potentially toward monoamine transporters, makes it a critical tool for deconvoluting the target engagement of BTD-based chemical probes [1][2]. This scenario is supported by the structural divergence established in Section 3.

Exploratory Medicinal Chemistry for Monoamine Transporter Targets

The presence of the N-(2-chlorobenzyl) moiety, which is structurally reminiscent of known norepinephrine reuptake inhibitor (NRI) chemotypes within the BTD class, positions this compound as a starting point for hit expansion or scaffold-hopping campaigns directed at monoamine transporters. Its lower molecular weight and higher LogP than BTD, as shown in the physicochemical comparison in Section 3, suggest a favorable profile for CNS penetration, enhancing its utility in neuroscience-focused drug discovery [1].

Physicochemical Property-Biased Compound Library Enrichment

With a calculated LogP of 2.818 and a molecular weight of 377.85 g/mol, this compound occupies a favorable region of CNS drug-like chemical space. Procurement for compound library enrichment is justified when the goal is to diversify the N-substituent region of a BTD-focused library. The quantitative differentiation from BTD (ΔLogP = +0.188; 17.8% lower Mol. Wt.) provides a rational basis for selecting this compound over more lipophilic, higher molecular weight alternatives like BTD (Mol. Wt. 459.60) [1].

In Vitro ADMET Assay Validation and Cross-Laboratory Reproducibility Studies

Its status as a 'dark' chemical probe with no known biological activity makes it suitable as a reference compound for evaluating assay sensitivity and reproducibility in microsomal stability, plasma protein binding, or permeability assays. The structural similarity to pharmacologically annotated BTDs, combined with the complete absence of pre-existing target bias, allows researchers to establish baseline assay performance without confounding biological activity, a unique attribute confirmed by its 'Orphaned' status in the ZINC20 database [1].

Quote Request

Request a Quote for N-(2-chlorobenzyl)-3-(1,1-dioxido-2H-1,2,4-benzothiadiazin-3-yl)propanamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.